L-galacto-2-Heptulose

Übersicht

Beschreibung

Vorbereitungsmethoden

L-galacto-2-Heptulose can be synthesized through the oxidation of perseitol, a naturally occurring heptitol found in avocado pears. The oxidation process is typically carried out using the bacterium Acetobacter suboxydans . This method involves the conversion of perseitol to perseulose under controlled conditions, ensuring high yield and purity .

Analyse Chemischer Reaktionen

L-galacto-2-Heptulose undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of perseulose can yield perseitol, the original heptitol from which it was synthesized.

Substitution: Substitution reactions involving perseulose can lead to the formation of different heptose derivatives. .

Wissenschaftliche Forschungsanwendungen

Chemistry

L-galacto-2-heptulose serves as a model compound in studies involving heptoses and their derivatives. Its unique structure allows researchers to investigate the behavior and reactions of heptoses under various conditions.

Key Studies :

- Chemical reactions such as oxidation, reduction, and substitution have been explored to understand its reactivity and potential derivatives .

Biology

The compound plays a significant role in carbohydrate metabolism and enzyme activity. It is involved in various metabolic pathways and is recognized for its biological significance in certain plant species.

Research Insights :

- Studies have indicated that this compound interacts with specific enzymes, influencing metabolic processes like energy production and carbohydrate biosynthesis .

Medicine

Ongoing research is investigating the therapeutic potential of this compound and its derivatives. Its unique properties may offer new avenues for drug development.

Case Studies :

- Investigations into its role as an antimetabolite have shown that it can inhibit growth in various organisms, suggesting potential applications in antimicrobial therapies .

Industry

In industrial applications, this compound is utilized in the synthesis of complex carbohydrates and as a precursor for various biochemical compounds.

Applications :

- The compound's versatility makes it valuable in producing bioactive compounds for pharmaceuticals and food industries .

Comparative Data Table

Wirkmechanismus

The mechanism of action of perseulose involves its interaction with specific enzymes and metabolic pathways. In biological systems, perseulose is metabolized by enzymes that recognize its unique seven-carbon structure. This interaction can influence various metabolic processes, including energy production and biosynthesis of other carbohydrates .

Vergleich Mit ähnlichen Verbindungen

L-galacto-2-Heptulose is unique among heptoses due to its specific structure and reactivity. Similar compounds include:

Sedoheptulose: Another seven-carbon sugar involved in photosynthesis.

Mannoheptulose: Found in avocados and known for its inhibitory effect on glucose metabolism.

Volemitol: A heptitol similar to perseitol, found in certain fungi and plants

Biologische Aktivität

L-galacto-2-heptulose is a rare sugar that has garnered attention for its biological activities, particularly in the context of plant physiology and microbial interactions. This article explores the biological activity of this compound, focusing on its effects on various organisms, its metabolic implications, and relevant case studies.

Overview of this compound

This compound is a heptose sugar that plays a significant role in the metabolic pathways of certain cyanobacteria and plants. It is structurally related to other heptuloses, exhibiting unique properties that influence biological processes. Its potential as an antimetabolite has been studied extensively, particularly regarding its inhibitory effects on the growth of various prototrophic organisms.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, particularly against cyanobacteria and yeast species. A study highlighted the compound's ability to inhibit the growth of Synechocystis sp. and Aphanizomenon variabilis by disrupting metabolic processes during resuscitation from nitrogen starvation. The presence of this compound prevented the expected re-greening and photosynthetic activity in these organisms, demonstrating its potent inhibitory effects on metabolic recovery .

Metabolic Effects

The metabolic impact of this compound has been characterized through various analytical techniques. For instance, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) revealed significant alterations in amino acid pools within treated cyanobacterial cultures. Specifically, levels of non-aromatic amino acids like leucine and valine increased dramatically, while aromatic amino acids such as tryptophan and phenylalanine decreased significantly . This shift suggests that this compound may interfere with the shikimate pathway, a critical biosynthetic route for aromatic compounds.

Study 1: Inhibition of Cyanobacterial Growth

In a controlled experiment, different concentrations of this compound were applied to cultures of Aphanizomenon variabilis. The results demonstrated a dose-dependent inhibition of growth and photosynthetic activity. Measurements indicated that treated cultures exhibited reduced oxygen exchange and impaired recovery processes compared to controls .

| Concentration (mM) | Growth Inhibition (%) | Photosynthetic Activity (Oxygen Exchange) |

|---|---|---|

| 0 | 0 | Baseline |

| 1 | 25 | Reduced |

| 5 | 50 | Significantly reduced |

| 10 | 75 | Almost complete inhibition |

Study 2: Metabolic Profiling in Plants

Another study focused on the effects of this compound on Arabidopsis thaliana. The application of this compound resulted in observable changes in metabolite profiles, including increased levels of certain organic acids while decreasing others. This suggests that this compound may play a role in modulating plant metabolism under stress conditions .

Eigenschaften

IUPAC Name |

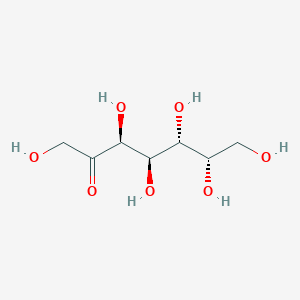

(3S,4R,5R,6S)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-UISOVIGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315838 | |

| Record name | L-Galactoheptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29325-35-7 | |

| Record name | L-Galactoheptulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29325-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Galactoheptulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.